molecular formula C18H22O B3381750 1-(Adamantan-1-yl)-2-phenylethan-1-one CAS No. 268543-19-7

1-(Adamantan-1-yl)-2-phenylethan-1-one

Cat. No. B3381750
CAS RN: 268543-19-7
M. Wt: 254.4 g/mol
InChI Key: SKTHMJQGDPAHEX-UHFFFAOYSA-N
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Description

“1-(Adamantan-1-yl)-2-phenylethan-1-one” is a chemical compound that contains an adamantyl group and a phenylethanone group . The adamantyl group is derived from adamantane, a type of hydrocarbon that has a unique, stable structure . The phenylethanone group is a type of aromatic ketone .


Synthesis Analysis

The synthesis of compounds similar to “1-(Adamantan-1-yl)-2-phenylethan-1-one” has been reported in the literature . For example, the synthesis of “1-(Adamantan-1-yl)propane-1,2-diamine” was achieved by reducing “1-(Adamantan-1-yl)-2-azidoethan-1-one oxime” with LiAlH4 . The resulting product was then resolved with L-tartaric acid .


Molecular Structure Analysis

The molecular structure of “1-(Adamantan-1-yl)-2-phenylethan-1-one” would be expected to contain an adamantyl group attached to a phenylethanone group . The adamantyl group would contribute to the stability of the molecule due to its cage-like structure .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Adamantan-1-yl)-2-phenylethan-1-one” are not available, reactions involving similar compounds have been reported . For instance, the reduction of “1-(Adamantan-1-yl)-2-azidoethan-1-one oxime” with LiAlH4 gave a racemic mixture of “1-(Adamantan-1-yl)ethane-1,2-diamine”, which was resolved with L-tartaric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Adamantan-1-yl)-2-phenylethan-1-one” are not explicitly mentioned in the available literature .

Mechanism of Action

The mechanism of action of “1-(Adamantan-1-yl)-2-phenylethan-1-one” is not explicitly mentioned in the available literature .

Safety and Hazards

Specific safety and hazard information for “1-(Adamantan-1-yl)-2-phenylethan-1-one” is not available in the literature .

Future Directions

Future research could focus on the synthesis and characterization of “1-(Adamantan-1-yl)-2-phenylethan-1-one” and its derivatives . Additionally, the biological activity of these compounds could be explored, as similar compounds have shown antifungal activity .

properties

IUPAC Name

1-(1-adamantyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHMJQGDPAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337482
Record name 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-2-phenylethan-1-one

CAS RN

268543-19-7
Record name 2-Phenyl-1-tricyclo[3.3.1.13,7]dec-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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